Ethyl 7,7-difluorohept-6-enoate
Description
Significance of Organofluorine Chemistry in Modern Synthetic and Materials Science Research
Organofluorine chemistry has a profound impact on various scientific disciplines due to the unique properties that fluorine atoms impart to molecules. The high electronegativity of fluorine, the second smallest substituent after hydrogen, and the strength of the carbon-fluorine bond can dramatically alter a compound's physical, chemical, and biological characteristics. acs.orgnih.gov These alterations include increased metabolic stability, enhanced lipophilicity, and modified acidity or basicity, which are highly desirable in drug design. nih.gov In 2021, for instance, nine new fluorine-containing drugs received FDA approval, underscoring the continued relevance of fluorine in medicinal research. nih.gov
Beyond pharmaceuticals, fluorinated compounds are integral to the development of advanced materials. rsc.org Their applications include the creation of polymers with unique thermal and chemical resistance, liquid crystals for displays, and specialized surfactants. acs.org The introduction of fluorine can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels in conjugated materials, which can facilitate electron injection and improve resistance to oxidative degradation. rsc.org The development of novel synthetic methods to create fluorinated building blocks remains a critical area of research, as it opens the door to new materials with tailored properties. youtube.comyoutube.com
Structural Analysis of Ethyl 7,7-difluorohept-6-enoate within the Scope of Fluoroalkene and Fluoroester Compounds
This compound is a bifunctional molecule containing both a gem-difluoroalkene and an ethyl ester group. This unique combination of functional groups places it at the intersection of two important classes of organofluorine compounds: fluoroalkenes and fluoroesters.
The gem-difluoroalkene moiety (a carbon-carbon double bond with two fluorine atoms attached to the same carbon) is a particularly valuable structural motif. researchgate.netnih.gov It is often used as a stable mimic, or bioisostere, of a ketone or amide group in biologically active molecules. nih.govchemistryviews.orgsci-hub.se This is significant because ketones can be prone to reduction in biological systems, and the gem-difluoroalkene group offers a more metabolically robust alternative. chemistryviews.org The presence of the two fluorine atoms also introduces a significant dipole moment and can influence the molecule's conformation and electronic properties.
The ethyl ester functional group is a common feature in organic chemistry, often serving as a protecting group or a reactive handle for further chemical transformations. acs.org In the context of fluorinated molecules, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can be a key interaction point with biological targets or a site for conjugation to other molecules. The presence of the ester allows for the potential incorporation of this fluorinated building block into larger, more complex structures, including polymers and pharmaceuticals.
Below is a table detailing the predicted physicochemical properties of this compound based on its structural features and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C9H14F2O2 |
| Molecular Weight | 192.20 g/mol |
| Boiling Point | Estimated 210-230 °C |
| Density | Estimated 1.05-1.15 g/cm³ |
| Refractive Index | Estimated 1.41-1.43 |
| Solubility | Likely soluble in common organic solvents (e.g., ether, ethyl acetate, dichloromethane); sparingly soluble in water. |
Note: The properties listed above are estimates based on the compound's structure and have not been experimentally verified from the available literature.
Identification of Current Research Gaps and the Rationale for Investigating this compound
The investigation of novel fluorinated compounds like this compound is driven by the need to address several key research gaps in synthetic and medicinal chemistry.
A primary challenge in organofluorine chemistry is the development of efficient and selective methods for the synthesis of complex fluorinated molecules. acs.orgnih.gov While numerous techniques exist, many suffer from limitations such as harsh reaction conditions, the use of expensive or hazardous reagents, and a narrow substrate scope. youtube.comacs.org The synthesis of molecules like this compound, which contains a specific arrangement of functional groups, presents a synthetic challenge that drives the innovation of new chemical reactions. For instance, the creation of the gem-difluoroalkene unit often requires specialized reagents and conditions. organic-chemistry.org The very lack of extensive literature on this specific compound highlights a gap in the known "chemical space" of fluorinated building blocks.
Furthermore, there is a continuous demand for new molecular scaffolds in drug discovery. The unique combination of a gem-difluoroalkene and an ester in a flexible seven-carbon chain makes this compound an attractive candidate for several applications. As a bioisostere, it could be incorporated into new drug candidates to improve their metabolic stability and pharmacokinetic profiles. researchgate.netrsc.orgpsychoactif.org The aliphatic chain provides conformational flexibility, which can be crucial for optimal binding to a biological target.
In materials science, the development of new fluorinated monomers is essential for creating polymers with novel properties. This compound could potentially be polymerized, or its ester function could be modified to attach it to other polymer backbones, leading to new materials with tailored hydrophobicity, thermal stability, and optical properties.
Structure
3D Structure
Properties
CAS No. |
365573-24-6 |
|---|---|
Molecular Formula |
C9H14F2O2 |
Molecular Weight |
192.20 g/mol |
IUPAC Name |
ethyl 7,7-difluorohept-6-enoate |
InChI |
InChI=1S/C9H14F2O2/c1-2-13-9(12)7-5-3-4-6-8(10)11/h6H,2-5,7H2,1H3 |
InChI Key |
ULOOPJYEUZLGKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCC=C(F)F |
Origin of Product |
United States |
Methodologies for the Synthesis of Ethyl 7,7 Difluorohept 6 Enoate
Retrosynthetic Strategies for the Construction of Ethyl 7,7-difluorohept-6-enoate
A primary retrosynthetic disconnection for this compound involves breaking the carbon-carbon bond of the alkene and the ester linkage. This approach identifies two key synthons: a C5 aldehyde-ester and a gem-difluorinated C2 unit. The forward synthesis would then involve an olefination reaction to construct the gem-difluoroalkene moiety and a subsequent or prior esterification step.
Another viable retrosynthetic pathway involves disconnecting the ester functionality first, leading to 7,7-difluorohept-6-enoic acid and ethanol. The fluoroalkenoic acid can be further disconnected at the C-C double bond, again pointing towards a C5 aldehyde precursor and a difluoromethyl species. This strategy allows for the late-stage introduction of the ethyl ester group.
A more advanced strategy could involve a C-H functionalization approach, where a precursor with a terminal alkyne could be hydrofluorinated and subsequently elaborated to the final product. nih.govacs.orgcapes.gov.br This method, however, is generally more complex for gem-difluoroalkenes compared to monofluoroalkenes.
Established and Emerging Synthetic Routes to Fluoroalkenes and α,α-Difluoroesters
The construction of the two key functional groups in this compound, the gem-difluoroalkene and the ethyl ester, relies on well-established and continuously evolving synthetic methodologies.
Olefination Reactions for the Formation of the gem-Difluoroalkene Moiety
The formation of the gem-difluoroalkene is a critical step in the synthesis. Several olefination reactions are available for the direct conversion of a carbonyl group into a difluoromethylene group. nih.gov
Wittig-type Reactions: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are powerful tools for olefination. nih.gov For the synthesis of gem-difluoroalkenes, reagents like (difluoromethyl)triphenylphosphonium salts or (difluoromethyl)phosphonates are employed. These react with an aldehyde precursor, such as ethyl 5-oxopentanoate, to yield the desired gem-difluoroalkene. A common procedure involves the reaction of an aldehyde with triphenylphosphine (B44618) and sodium chlorodifluoroacetate in a suitable solvent like DMF at elevated temperatures. acs.org
Julia-Kocienski Olefination: This reaction provides an alternative to the Wittig-type methods. It involves the reaction of a sulfone, such as difluoromethyl 2-pyridyl sulfone, with a carbonyl compound. cas.cn This method has been shown to be effective for the gem-difluoroolefination of aliphatic aldehydes. cas.cn
From α-Trifluoromethyl Alkenes: Another approach involves the defluorination of α-trifluoromethyl alkenes. organic-chemistry.orgnih.gov This can be achieved through a zinc-mediated decarboxylative/defluorinative alkylation of α-trifluoromethyl alkenes with N-hydroxyphthalimide esters as radical precursors. organic-chemistry.orgnih.gov
Below is a table summarizing common olefination reagents for gem-difluoroalkene synthesis:
| Reagent/Method | Precursor | Conditions | Notes |
| (Difluoromethyl)triphenylphosphonium halide | Aldehyde | Basic conditions | Classic Wittig approach. |
| (Diethoxyphosphoryl)difluoromethylphosphonate | Aldehyde | Horner-Wadsworth-Emmons variant, often gives higher yields. | Can be generated in situ. |
| Difluoromethyl 2-pyridyl sulfone | Aldehyde | Julia-Kocienski olefination. cas.cn | Effective for enolizable aldehydes. cas.cn |
| Sodium chlorodifluoroacetate / PPh₃ | Aldehyde | High temperature (e.g., 100 °C) in DMF. acs.org | Vigorous CO₂ evolution. acs.org |
| Zn-mediated defluorination | α-Trifluoromethyl alkene | Radical initiator (e.g., N-hydroxyphthalimide esters). organic-chemistry.orgnih.gov | Mild conditions. organic-chemistry.orgnih.gov |
Esterification Techniques for the Carboxylate Functionality
The ethyl ester group can be introduced either at the beginning of the synthesis (using a pre-functionalized starting material) or at the end by esterifying the corresponding carboxylic acid.
Fischer-Speier Esterification: This is a classic method involving the reaction of a carboxylic acid with an alcohol (ethanol in this case) in the presence of a strong acid catalyst, such as sulfuric acid.
Derivatizing Agents: For fluorinated carboxylic acids, which can be more challenging to esterify, specific derivatizing agents can be used. For instance, BF₃·MeOH complex has been traditionally used, although it requires long reaction times. rsc.org Diazomethane is another option, but its high toxicity is a significant drawback. rsc.org
Mediated Esterification: More modern methods involve the use of mediating agents. XtalFluor-E has been reported as an effective promoter for the direct esterification of a broad range of carboxylic acids with perfluorinated alcohols, and similar principles can be applied to non-fluorinated alcohols. acs.orgnih.gov This method often generates water-soluble byproducts, simplifying purification. acs.org
Multi-Step Synthetic Sequences and Optimization of Reaction Conditions
A plausible multi-step synthesis of this compound would commence with a commercially available starting material that can be converted to ethyl 5-oxopentanoate. This aldehyde would then undergo a gem-difluoroolefination reaction.
Example Synthetic Sequence:
Preparation of Ethyl 5-oxopentanoate: This can be synthesized from various precursors, such as glutaric anhydride, through a series of steps including reduction and esterification.
gem-Difluoroolefination: The aldehyde from step 1 would be reacted with a suitable gem-difluoroolefination reagent. For example, using the Wittig approach with sodium chlorodifluoroacetate and triphenylphosphine. acs.org
Optimization of reaction conditions is crucial for maximizing yield and purity. For the olefination step, factors such as the choice of base, solvent, temperature, and reaction time need to be carefully controlled. For instance, in the Julia-Kocienski olefination of aliphatic aldehydes, the in situ generation of an amide base from CsF and tris(trimethylsilyl)amine (B75434) was found to be optimal to minimize undesired enolization. cas.cn
Stereoselective and Enantioselective Approaches in Related Fluoroalkene Syntheses (if applicable to potential derivatives)
While this compound itself is achiral, the principles of stereoselective synthesis are highly relevant for potential derivatives that may contain chiral centers. The development of stereoselective methods for the synthesis of fluoroalkenes is an active area of research.
Directed Hydrofluorination: Gold(I)-catalyzed hydrofluorination of alkynes has been shown to proceed with high regio- and stereoselectivity when a directing group is present in the substrate. nih.govacs.orgcapes.gov.br For example, a carbonyl group can direct the hydrofluorination to produce a specific isomer of a monofluoroalkene. acs.org While this is for monofluoroalkenes, it highlights the potential for controlling stereochemistry in related systems.
Chiral Auxiliaries: Diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres has been achieved using chiral auxiliaries like Ellman's imine and Oppolzer's sultam. rsc.org These auxiliaries control the stereochemical outcome of the reaction, leading to high diastereoselectivity.
Stereoselective Synthesis of Tetrasubstituted Fluoroalkenes: A practical route for the highly stereoselective synthesis of tetrasubstituted fluoroalkenes has been developed through the reaction of α-fluoro-β-carbonyl benzothiazol-2-yl sulfones with various nucleophiles. rsc.org
These examples demonstrate that if a chiral center were to be introduced into the backbone of this compound, stereoselective synthetic strategies could be employed to control the configuration of that center.
Sustainable Chemistry Principles and Green Synthetic Methodologies in the Preparation of this compound
The principles of green chemistry are increasingly being applied to organofluorine synthesis to minimize environmental impact. benthamdirect.comtandfonline.comdovepress.com
Catalysis: The use of catalytic methods, such as the UiO-66-NH₂ heterogeneous catalyst for the esterification of fluorinated aromatic carboxylic acids, offers advantages in terms of catalyst recyclability and reduced waste. rsc.orgresearchgate.net
Alternative Energy Sources: Microwave-assisted synthesis and photochemical fluorination are emerging as green alternatives to traditional heating methods. benthamdirect.comnumberanalytics.com These techniques can lead to shorter reaction times, higher yields, and reduced energy consumption. benthamdirect.com
Eco-Friendly Solvents: The use of greener solvents, or even solvent-free conditions, is a cornerstone of sustainable chemistry. benthamdirect.com For instance, some esterification reactions can be carried out in the absence of a solvent. mdpi.com
The following table summarizes some green approaches applicable to the synthesis of fluorinated compounds:
| Green Chemistry Principle | Application in Fluoroalkene Synthesis |
| Use of Catalysis | Heterogeneous catalysts for esterification, rsc.orgresearchgate.net metal-catalyzed cross-coupling. |
| Safer Reagents | Development of non-toxic and recyclable fluorinating agents. numberanalytics.com |
| Energy Efficiency | Microwave-assisted synthesis, photochemical methods. benthamdirect.comnumberanalytics.com |
| Waste Minimization | High atom economy reactions, use of recyclable catalysts. numberanalytics.com |
| Renewable Feedstocks | Exploration of bio-based starting materials. |
By integrating these principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and economically viable. numberanalytics.com
Reaction Mechanisms and Chemical Transformations of Ethyl 7,7 Difluorohept 6 Enoate
Reactivity Profiles of the gem-Difluoroalkene Functionality
The gem-difluoroalkene group is a key structural motif that imparts unique reactivity to the molecule. The two highly electronegative fluorine atoms create a polarized C=C bond, rendering the difluorinated carbon atom electrophilic and susceptible to nucleophilic attack. nih.govacs.org This electronic feature is central to many of the transformations discussed below.
Investigations into Electrophilic Addition Reactions
Due to the electron-withdrawing nature of the two fluorine atoms, the double bond in gem-difluoroalkenes is electron-deficient. Consequently, it is generally unreactive towards traditional electrophilic addition reactions that typically occur with electron-rich alkenes. However, certain rhodium-catalyzed reactions have been reported where gem-difluoroalkenes act as electrophiles. ntu.edu.sg
Exploration of Nucleophilic Addition Pathways
The polarized nature of the gem-difluoroalkene functionality makes it highly susceptible to nucleophilic attack at the difluorinated carbon. nih.gov This reactivity has been exploited for the synthesis of various difluoromethylenated compounds. A significant challenge in these reactions is the potential for subsequent β-fluoride elimination from the resulting anionic intermediate, which would lead to a monofluoroalkene. nih.gov To circumvent this, "fluorine-retentive" strategies have been developed. nih.gov
A straightforward protocol for the hydroacetoxylation of β,β-difluoroacrylates involves the regioselective addition of carboxylic acids. nih.govacs.org This reaction proceeds under thermal conditions without the need for catalysts or additives, highlighting the intrinsic reactivity of the gem-difluoroalkene. nih.govacs.org The presence of both the difluoro and the ester functionalities is crucial for this transformation. nih.govacs.org
The scope of nucleophiles extends beyond carboxylic acids to include thiols and alcohols, often facilitated by acid or photoredox catalysis. nih.gov For instance, base-catalyzed hydrothiophenolation and hydrophenolation of trisubstituted difluorostyrenes have been successfully demonstrated. nih.gov
A study on the addition of carboxylic acids to tetrasubstituted gem-difluoroalkenes demonstrated the formation of gem-difluoromethylenated esters in good yields. nih.govacs.org
Table 1: Hydroacetoxylation of a Tetrasubstituted gem-Difluoroalkene
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | Acetic Acid | 2a | 92 |
| 2 | Benzoic Acid | 2b | 85 |
| 3 | 2-Furoic Acid | 2c | 78 |
Reaction conditions: 0.1 mmol of the gem-difluoroalkene in the respective carboxylic acid (0.2 M) at 75 °C. Data sourced from Organic Letters. nih.govacs.org
Furthermore, photoredox-initiated oxo-azolation of gem-difluoroalkenes provides access to azolated difluoroacetonarenes. rsc.orgrsc.org This reaction proceeds via a single electron transfer pathway. rsc.orgrsc.org
Cycloaddition Reactions (e.g., Diels-Alder) Involving the Fluoroalkene
gem-Difluoroalkenes can participate in various cycloaddition reactions. For example, palladium-catalyzed formal [3+2] cycloaddition reactions with vinyl epoxides or vinylethylene carbonates have been used to synthesize enantioenriched 2,2-difluorotetrahydrofurans. researchgate.net
Transition-metal-free defluorinative [3+2] cycloaddition of gem-difluoroalkenes with organic azides in morpholine (B109124) has been reported to construct fully decorated morpholine-substituted 1,2,3-triazoles. chemrxiv.org Mechanistic studies suggest the formation of an addition-elimination intermediate prior to the triazolization. chemrxiv.org
Additionally, gem-difluorocyclopropenes, which are related structures, undergo [3+2]-cycloaddition reactions with azomethine ylides to afford fluorinated 3-azabicyclo[3.1.0]hexanes. nih.gov
Transformations of the Ethyl Ester Group: Hydrolysis and Transesterification Kinetics
The ethyl ester group of Ethyl 7,7-difluorohept-6-enoate can undergo hydrolysis and transesterification reactions, typical for esters. These reactions can be catalyzed by either acids or bases. libretexts.org
Hydrolysis:
Under acidic conditions, ester hydrolysis is a reversible reaction that yields a carboxylic acid and an alcohol. libretexts.orgyoutube.com To drive the equilibrium towards the products, a large excess of water is typically used. youtube.com
Under basic conditions, a process known as saponification, the ester is irreversibly hydrolyzed to yield a carboxylate salt and an alcohol. libretexts.org
The rate of hydrolysis of fluorinated esters is significantly influenced by the number of fluorine atoms. Studies on partially fluorinated ethyl esters have shown that the hydrolytic stability decreases as the number of fluorine atoms increases. nih.gov For instance, the introduction of a single fluorine atom can increase the hydrolysis rate, and trifluoroethyl esters exhibit the fastest hydrolysis rates. nih.gov This suggests that the ethyl ester of this compound would have a hydrolysis rate influenced by the distant gem-difluoroalkene moiety, although likely to a lesser extent than esters with fluorine atoms directly on the ethyl group.
Transesterification:
Transesterification involves the conversion of one ester into another by exchanging the alkoxy group. masterorganicchemistry.com This reaction can also be catalyzed by acids or bases. masterorganicchemistry.com In a basic medium, an alkoxide acts as a nucleophile in a two-step addition-elimination mechanism. masterorganicchemistry.com Acid-catalyzed transesterification follows a protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) pathway. masterorganicchemistry.com
Strategies for Carbon-Fluorine Bond Functionalization and Activation
The activation and functionalization of the strong carbon-fluorine bond in gem-difluoroalkenes is a significant area of research, often leading to the synthesis of monofluoroalkenes. nih.govacs.org This transformation is typically achieved using transition metal catalysts. nih.gov The key step in these reactions is often a β-fluoride elimination from a β-fluoroalkylmetal intermediate. nih.gov
Palladium-catalyzed stereodivergent C-F bond functionalization of trisubstituted gem-difluoroalkenes has been developed to yield both (E)- and (Z)-monofluoroalkenes with high diastereoselectivity. nih.govacs.org The stereochemical outcome is controlled by the choice of the palladium catalyst system (Pd(II) vs. Pd(0)). nih.govacs.org
Cobalt-catalyzed C-F/C-H functionalization has also been employed for the coupling of gem-difluoroalkenes with indoles, resulting in the formation of Z-fluoroalkenes with high diastereoselectivity. nih.gov Rhodium catalysts have been used for the tandem C-H/C-F activation for the synthesis of (hetero)arylated monofluoroalkenes. ntu.edu.sg
Radical Reactions and Polymerization Mechanisms Involving the Compound
gem-Difluoroalkenes are versatile substrates for radical reactions. rsc.orgpurdue.edu These reactions can be initiated photocatalytically or with chemical promoters and often proceed through a one-electron C-F functionalization process to yield monofluoroalkenes. nih.gov
A regioselective radical hydroboration of gem-difluoroalkenes has been developed for the synthesis of α-difluoroalkylborons. acs.org DFT calculations have shown that the regioselectivity is determined by the kinetically and thermodynamically more favorable radical addition step. acs.org
Photoredox catalysis has enabled various transformations of gem-difluoroalkenes. nih.gov Under photoredox conditions, gem-difluoroalkenes can form radical intermediates that can undergo further reactions. nih.gov For example, a metal-free photocatalytic amination and heteroarylation of gem-difluoroalkenes has been reported. rsc.org
While radical additions to gem-difluoroalkenes are well-documented, specific studies on the polymerization of this compound are not extensively reported in the provided literature. However, the general reactivity of the gem-difluoroalkene functionality suggests that it could potentially undergo radical polymerization, likely leading to polymers with a difluoromethylene unit in the backbone. The presence of the ester group could influence the polymerization process and the properties of the resulting polymer.
Metal-Catalyzed Transformations and Cross-Coupling Reactions at the Alkene or Ester Positions
The gem-difluoroalkene moiety is a versatile functional group that participates in a variety of metal-catalyzed transformations. These reactions often proceed via activation of the carbon-fluorine (C-F) bond or through interactions with the carbon-carbon double bond.
Transition metal-catalyzed reactions involving gem-difluoroalkenes can be broadly categorized into processes that result in defluorination to yield monofluoroalkenes, and those that retain the difluoromethylene unit. researchgate.netacs.org A common pathway involves the formation of a β-fluoro alkylmetal intermediate, which can readily undergo β-fluoride elimination to produce a monofluoroalkene. acs.org
Palladium-catalyzed cross-coupling reactions are particularly prevalent for functionalizing gem-difluoroalkenes. For instance, defluorinative cross-coupling reactions with various partners can be achieved. An example is the nickel-catalyzed reductive cross-coupling of gem-difluoroalkenes with sterically hindered secondary and tertiary alkyl halides, which yields monofluoroalkenylated products with high Z-selectivity. nih.gov
Furthermore, cobalt-catalyzed C-F/C-H functionalization reactions have been reported for the coupling of gem-difluoroalkenes with heterocycles like indoles. researchgate.net These reactions proceed at room temperature and lead to the formation of Z-fluoroalkenes with high diastereoselectivity. researchgate.net
While the alkene is the primary site for metal-catalyzed cross-coupling, transformations at the ester position are also conceivable. Although less common in the context of gem-difluoroalkenes, palladium-catalyzed reactions for the conversion of esters to other functional groups are known in organic synthesis. However, the compatibility of such reactions with the gem-difluoroalkene moiety would need to be considered, as the reaction conditions for ester activation could potentially affect the sensitive difluoroalkene.
Hydrogenation of the gem-difluoroalkene in the presence of a palladium catalyst has been shown to be successful in related systems, leading to the corresponding difluoromethyl-substituted compounds. nih.gov This indicates that the ester group is stable under these specific hydrogenation conditions.
Below is a table summarizing potential metal-catalyzed transformations based on the reactivity of analogous gem--difluoroalkenes.
| Reaction Type | Catalyst/Reagents | Transformation at Alkene Position | Transformation at Ester Position | Reference |
| Defluorinative Reductive Cross-Coupling | Nickel catalyst, Alkyl halides | Formation of a monofluoroalkene | No reaction | nih.gov |
| C-F/C-H Functionalization | Cobalt catalyst, Indoles | Formation of a Z-fluoroalkene | No reaction | researchgate.net |
| Defluoroborylation | Copper(I) catalyst, Boron reagents | Formation of a fluoroalkenyl boronic ester | No reaction | nih.gov |
| Hydrogenation | Palladium on carbon, H₂ | Reduction to a difluoromethyl group | No reaction | nih.gov |
Derivatization Pathways for the Generation of Novel Chemical Scaffolds
The unique electronic properties of the gem-difluoroalkene group make it an excellent precursor for the synthesis of a diverse array of novel chemical scaffolds. The electron-withdrawing nature of the two fluorine atoms renders the double bond susceptible to nucleophilic attack, which is a key step in many derivatization pathways.
One significant pathway involves the synthesis of heterocyclic compounds. gem-Difluoroalkenes can act as building blocks where one or both fluorine atoms are substituted to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net
Radical reactions also provide a powerful tool for the derivatization of gem-difluoroalkenes. For example, zinc-mediated decarboxylative defluoroalkylation using N-hydroxyphthalimide (NHP) esters as radical precursors leads to the formation of a wide range of monofluoroalkenes. researchgate.net Metal-free photocatalytic methods have also been developed for the amination and heteroarylation of gem-difluoroalkenes. rsc.org
Furthermore, the ester functionality of this compound offers another handle for derivatization. Standard ester transformations such as hydrolysis to the corresponding carboxylic acid, amidation to form amides, or reduction to an alcohol are all plausible synthetic routes. A study on the hydrolysis of fluorinated esters suggests that the rate of hydrolysis can be influenced by the presence of fluorine atoms. nih.gov While direct studies on this compound are lacking, it is reasonable to assume that the ester can be hydrolyzed under acidic or basic conditions. chemguide.co.uk
The synthesis of amides from esters is a common transformation. nih.gov In the context of gem-difluoroalkenes, a direct defluorinative amidation-hydrolysis reaction has been developed, showcasing the possibility of forming amides from such systems. rsc.org
The interplay between the reactivity of the gem-difluoroalkene and the ester group can sometimes lead to unexpected rearrangements. For instance, in a related β-lactam system, an ester group was observed to migrate during a dehydrofluorination reaction to form a gem-difluoroalkene. nih.gov This highlights the importance of carefully considering the reaction conditions when attempting to derivatize molecules containing both functional groups.
The following table outlines potential derivatization pathways for this compound based on the chemistry of its constituent functional groups.
| Functional Group Targeted | Reaction Type | Reagents | Resulting Scaffold | Reference |
| gem-Difluoroalkene | Radical Decarboxylative Defluoroalkylation | Zinc, NHP esters | Monofluoroalkenes | researchgate.net |
| gem-Difluoroalkene | Photocatalytic Amination/Heteroarylation | - | Heteroaryl difluoroethylamines | rsc.org |
| Ester | Hydrolysis | Acid or Base | Carboxylic acid | chemguide.co.uk |
| Ester | Amidation | Amine | Amide | nih.govrsc.org |
| Ester | Reduction | Reducing agent (e.g., LiAlH₄) | Alcohol | - |
| Both | Dehydrofluorination (in analogous systems) | Base | Potential for rearrangement | nih.gov |
Advanced Analytical Methodologies for the Characterization of Ethyl 7,7 Difluorohept 6 Enoate
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of Ethyl 7,7-difluorohept-6-enoate, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and 2D NMR Experiments
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of this compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional (2D) NMR techniques, allows for an unambiguous assignment of all atoms in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. The ethyl ester group would show a characteristic quartet for the methylene (B1212753) protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃). The protons on the aliphatic chain would appear as multiplets, with their chemical shifts and splitting patterns determined by their proximity to the electron-withdrawing ester and difluorovinyl groups.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. The carbonyl carbon of the ester group is expected to have the highest chemical shift. The carbon atoms bonded to the fluorine atoms (C7) and the oxygen atom of the ester group (C8) will also show characteristic downfield shifts. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. magritek.com
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is crucial for characterizing the geminal difluoro group. The two fluorine atoms are chemically equivalent and would be expected to produce a single resonance. The coupling between the fluorine atoms and the vinylic proton (H6) would result in a doublet in the ¹⁹F NMR spectrum.
2D NMR Experiments: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for confirming the connectivity of the molecule. A COSY spectrum would show correlations between adjacent protons in the heptenoate chain. An HSQC spectrum correlates each proton with its directly attached carbon atom, aiding in the definitive assignment of the ¹³C NMR signals. magritek.comasahilab.co.jp
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | - | ~173 (C=O) |
| 2 | ~2.3 (t) | ~34 |
| 3 | ~1.6 (m) | ~24 |
| 4 | ~1.5 (m) | ~28 |
| 5 | ~2.1 (m) | ~30 |
| 6 | ~5.0 (dt) | ~95 (t, J=20 Hz) |
| 7 | - | ~155 (t, J=290 Hz) |
| 8 | ~4.1 (q) | ~60 |
| 9 | ~1.2 (t) | ~14 |
Note: Predicted values are based on general principles and data for similar compounds. Actual values may vary. 't' denotes triplet, 'q' denotes quartet, 'm' denotes multiplet, 'dt' denotes doublet of triplets.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching of the ester group, typically found around 1730-1750 cm⁻¹. The C-F stretching vibrations would appear in the region of 1100-1300 cm⁻¹. The C=C stretching of the difluoroalkene would be observed around 1650-1680 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C double bond, being more polarizable, would likely show a strong signal in the Raman spectrum.
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (Ester) | 1730 - 1750 |
| C-F | 1100 - 1300 |
| C=C (Difluoroalkene) | 1650 - 1680 |
| C-O (Ester) | 1000 - 1300 |
| C-H (sp³ and sp²) | 2850 - 3100 |
Mass Spectrometry (MS): High-Resolution Mass Spectrometry and Fragmentation Studies
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound.
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecular ion, which allows for the calculation of the elemental composition. This is a crucial step in confirming the molecular formula of this compound.
Fragmentation Studies: In the mass spectrometer, the molecule fragments in a predictable manner. For an ester, common fragmentation patterns include the loss of the alkoxy group (-OCH₂CH₃) and rearrangements like the McLafferty rearrangement. libretexts.org The presence of fluorine atoms would also influence the fragmentation, leading to characteristic ions containing fluorine.
Chromatographic Separation Techniques for Purity and Isomer Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography (GC) is a suitable technique for the analysis of volatile compounds like this compound. chromatographyonline.comnih.govnih.govnih.govresearchgate.netresearchgate.net A GC method would involve injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.
When coupled with a mass spectrometer (GC-MS), this technique not only separates the components of a mixture but also provides mass spectra for each component, allowing for their identification. This is particularly useful for identifying any synthesis byproducts or degradation products. chromatographyonline.comnih.govresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
Should a suitable crystalline derivative of this compound be synthesized, X-ray crystallography would be invaluable in confirming its stereochemistry and observing any intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, that might influence its packing in the solid state. However, publicly available crystallographic data for this specific compound or its crystalline derivatives are not currently available.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This method is crucial for verifying the empirical formula of a newly synthesized compound like this compound and ensuring its purity. The analysis is typically performed using a CHN analyzer, which combusts the sample in a stream of oxygen. The resulting combustion products, carbon dioxide, water, and nitrogen oxides, are then quantitatively measured. For a fluorinated compound, specific analytical methods would be required to determine the fluorine content accurately.
The theoretical elemental composition of this compound (C9H14F2O2) can be calculated based on its molecular formula and the atomic weights of its constituent elements. A comparison of these theoretical percentages with the experimental values obtained from elemental analysis would confirm the stoichiometric composition of the synthesized compound.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 56.24 |
| Hydrogen | H | 1.01 | 14 | 14.14 | 7.36 |
| Fluorine | F | 19.00 | 2 | 38.00 | 19.78 |
| Oxygen | O | 16.00 | 2 | 32.00 | 16.66 |
| Total | 192.23 | 100.00 |
Theoretical and Computational Investigations of Ethyl 7,7 Difluorohept 6 Enoate
Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics
Quantum chemical calculations are fundamental in elucidating the electronic structure and bonding nature of molecules like ethyl 7,7-difluorohept-6-enoate. These methods provide insights into the molecule's geometry, stability, and electronic properties, which are governed by the presence of the electron-withdrawing difluoroalkene group and the ester functionality.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-31G*, are instrumental in determining the most stable three-dimensional arrangement of the atoms (molecular geometry).
The conformational landscape of this compound is primarily dictated by the rotation around the C-C single bonds of the heptenoate backbone and the C-O bond of the ethyl ester group. DFT studies can map out the potential energy surface associated with these rotations, identifying various conformers and the energy barriers between them. The global minimum conformation, representing the most stable structure, can thus be pinpointed. Key structural parameters such as bond lengths, bond angles, and dihedral angles are also precisely calculated.
Table 1: Predicted Bond Lengths in this compound using DFT
| Bond | Predicted Bond Length (Å) |
| C=C | 1.34 |
| C-F | 1.35 |
| C=O | 1.21 |
| C-O (ester) | 1.33 |
| O-C (ethyl) | 1.45 |
Ab initio quantum chemistry methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of theory and can be used to refine the results obtained from DFT. These methods are particularly valuable for accurately calculating the energies of minima (stable conformers) and transition states (energy barriers to conformational changes or reactions).
For this compound, ab initio calculations can provide a more precise understanding of the energetics of its conformational isomers. Furthermore, in studying potential reactions, these methods are crucial for locating the transition state structures and calculating the activation energies, which are key parameters in determining reaction rates.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Interactions
While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space in a more comprehensive manner than static calculations alone.
For this compound, MD simulations can reveal how the molecule flexes, bends, and rotates at a given temperature. This is particularly important for understanding its behavior in solution. By explicitly including solvent molecules (e.g., water, ethanol) in the simulation box, MD can shed light on the specific interactions between the solute and the solvent, such as the formation of hydrogen bonds with the ester group and the solvation of the polar difluoroalkene moiety. These simulations can provide insights into how the solvent influences the conformational preferences of the molecule.
Prediction of Reaction Pathways, Energetics, and Mechanistic Insights
Computational chemistry is a powerful tool for predicting the reactivity of this compound and elucidating the mechanisms of its potential reactions. The presence of the electron-deficient difluoroalkene makes it susceptible to nucleophilic attack. Theoretical calculations can model the reaction pathways of various nucleophiles with the C=C double bond.
By calculating the potential energy surface for a given reaction, chemists can identify the most likely reaction mechanism, including the structures of any intermediates and transition states. The energetics of the reaction, such as the reaction enthalpy and activation energy, can be computed to predict the feasibility and rate of the reaction. For instance, the addition of a nucleophile to the carbon atom bearing the two fluorine atoms is a likely reactive pathway that can be investigated computationally.
Computational Design and Prediction of Reactivity for Related Derivatives
The insights gained from the computational study of this compound can be extended to the rational design of new derivatives with tailored properties. By systematically modifying the structure of the parent molecule in silico (e.g., by changing the ester group or introducing substituents on the alkyl chain), it is possible to predict how these changes will affect the molecule's geometry, electronic properties, and reactivity.
For example, computational screening can be used to identify derivatives with enhanced reactivity towards a specific nucleophile or with altered physical properties such as solubility or volatility. This predictive power of computational chemistry can guide synthetic efforts, saving time and resources in the laboratory by prioritizing the synthesis of the most promising candidate molecules.
Research on the Utility of Ethyl 7,7 Difluorohept 6 Enoate As a Synthetic Precursor
Applications in Polymer Chemistry and Monomer Design
The gem-difluorinated double bond in ethyl 7,7-difluorohept-6-enoate imparts distinct reactivity, making it a subject of interest in various polymerization studies.
Radical Polymerization Studies of Fluoroalkene Monomers
Radical polymerization is a common and versatile method for polymer synthesis. In the case of fluoroalkenes like this compound, the presence of fluorine atoms significantly influences the polymerization behavior. Radical additions to gem-difluoroalkenes typically occur at the difluorinated carbon, leading to the formation of a stable β,β-difluororadical. nih.gov This intermediate can then propagate by adding to another monomer unit.
Research on the radical polymerization of similar gem-difluoroalkene monomers has shown that they can be successfully polymerized or copolymerized with other vinyl monomers. researchgate.net The resulting polymers often exhibit enhanced thermal stability and chemical resistance due to the incorporated fluorine atoms.
Table 1: Hypothetical Radical Homopolymerization of this compound
| Initiator | Solvent | Temperature (°C) | Polymer Yield (%) | Molecular Weight ( g/mol ) | Polydispersity Index (PDI) |
| AIBN | Toluene | 70 | 65 | 15,000 | 1.8 |
| Benzoyl Peroxide | Dioxane | 80 | 72 | 22,000 | 1.7 |
This table presents hypothetical data based on typical results for radical polymerization of similar fluoroalkene monomers.
Anionic and Cationic Polymerization Investigations
Ionic polymerizations are more selective than radical processes and are highly sensitive to the electronic nature of the monomer. fluorten.com
Anionic Polymerization: The electron-withdrawing nature of the two fluorine atoms and the ester group in this compound makes the double bond susceptible to nucleophilic attack. This suggests that anionic polymerization could be a viable method for polymerizing this monomer. libretexts.orgyoutube.com The polymerization would be initiated by a nucleophile, such as an organolithium compound, which would add to the double bond to generate a carbanion. This carbanion would then propagate the polymerization. A key challenge in the anionic polymerization of gem-difluoroalkenes is the potential for β-fluoride elimination from the propagating carbanion, which would terminate the chain growth. nih.gov However, at low temperatures, this side reaction can often be suppressed. fluorten.com
Cationic Polymerization: Cationic polymerization is typically effective for alkenes with electron-donating substituents that can stabilize a carbocationic intermediate. researchgate.netyoutube.com The electron-withdrawing fluorine atoms and ester group in this compound would destabilize a cationic center, making cationic homopolymerization challenging. Therefore, it is not considered a suitable method for this monomer.
Synthesis of Fluorinated Copolymers and Specialty Polymeric Materials
This compound can be copolymerized with a variety of other monomers to produce fluorinated copolymers with tailored properties. fluorten.comresearchgate.net The incorporation of this fluorinated monomer can impart desirable characteristics such as low surface energy, hydrophobicity, and chemical resistance to the resulting copolymer. arkema.com For example, copolymerization with common monomers like styrene (B11656) or acrylates can lead to specialty materials with a unique combination of properties. researchgate.net
These fluorinated copolymers have potential applications in various fields, including the development of advanced coatings, membranes, and specialty elastomers. arkema.com The presence of the ester functionality in the side chain also offers a handle for post-polymerization modification, allowing for the introduction of other functional groups.
Role in Materials Science Research for the Development of Functional Materials
The unique properties of the difluoromethylene group make this compound an attractive building block in materials science for creating functional materials with specific surface properties and advanced functionalities.
Preparation of Fluorinated Surfaces and Coatings
Polymers and copolymers derived from this compound can be used to create fluorinated surfaces and coatings. These coatings can exhibit low surface energy, leading to hydrophobic and oleophobic properties. Such surfaces are valuable for applications requiring water and oil repellency, anti-fouling, and self-cleaning characteristics. The long aliphatic chain in the monomer can also contribute to the flexibility and adhesion of the coating to various substrates.
Table 2: Surface Properties of a Hypothetical Coating Derived from a Copolymer containing this compound
| Copolymer Composition | Substrate | Water Contact Angle (°) | Oil Contact Angle (°) | Surface Energy (mN/m) |
| Styrene-co-(this compound) (50:50 mol%) | Glass | 110 | 75 | 22 |
| Methyl Methacrylate-co-(this compound) (70:30 mol%) | Aluminum | 105 | 70 | 25 |
This table presents hypothetical data based on typical properties of fluorinated polymer coatings.
Integration into Advanced Functional Materials Scaffolds
Beyond surface coatings, this compound can be integrated into more complex, three-dimensional material scaffolds. The difluoromethylene group is a known isostere for ether or methylene (B1212753) groups and can be used to modulate the electronic and conformational properties of molecules. In the context of materials, polymers containing this monomer could be used to construct scaffolds for applications in areas like tissue engineering or as matrices for the controlled release of active compounds. The ester group provides a convenient point for attaching biomolecules or other functional units. The fluorine atoms can also engage in specific, non-covalent interactions, which can be exploited in the design of self-assembling materials and functional scaffolds.
Research on this compound Uncovers Limited Publicly Available Data
Despite a thorough investigation into the utility of this compound as a synthetic precursor, a notable scarcity of publicly accessible research and data specific to this chemical compound has been found. Extensive searches have not yielded significant information regarding its application as an intermediate in the synthesis of complex organic molecules, including its role as a building block for bioactive scaffolds, chemical probes, or in agrochemical research. Furthermore, there is no readily available information on its potential in catalysis or as a ligand precursor.
The initial aim was to construct a detailed article based on a predefined outline, focusing on the synthetic applications of this compound. However, the comprehensive search of scientific databases and chemical literature did not provide the specific findings required to populate the outlined sections.
This lack of information prevents a detailed discussion on its use in creating complex bioactive scaffolds and chemical probes. Similarly, its role as a precursor in the synthesis of compounds for agrochemical research remains undocumented in the searched resources. Investigations into its catalytic potential or its use in the preparation of ligands also did not yield any relevant results.
It is important to note that the absence of information in publicly available sources does not definitively mean that research on this compound has not been conducted. Such research may exist in proprietary databases, internal corporate reports, or specialized journals not covered by the search.
Future Directions and Emerging Research Avenues for Ethyl 7,7 Difluorohept 6 Enoate
Exploration of Novel Catalytic Systems for its Efficient Transformation and Derivatization
The reactivity of the difluoroalkene group in ethyl 7,7-difluorohept-6-enoate is a key area for future investigation. The development of novel catalytic systems will be instrumental in unlocking its synthetic potential. Research in this area is anticipated to focus on several key aspects:
Asymmetric Hydrogenation: The creation of chiral centers via the asymmetric hydrogenation of the carbon-carbon double bond would provide access to a range of valuable, stereochemically-defined building blocks. Future work will likely involve the screening of various chiral phosphine (B1218219) ligands in combination with transition metals like rhodium, ruthenium, and iridium to achieve high enantioselectivity.
Cross-Coupling Reactions: The development of catalytic protocols, such as Suzuki, Stille, and Heck couplings, that are tolerant of the fluoroalkene moiety would enable the introduction of a wide array of substituents. This would facilitate the synthesis of complex molecular architectures with tailored properties.
Metathesis Reactions: Investigating the reactivity of the terminal double bond in olefin metathesis reactions could lead to the formation of new carbon-carbon bonds and the synthesis of macrocycles and polymers. The compatibility of Grubbs' and Schrock's catalysts with the difluoroalkene functionality will be a critical area of study.
Integration into Supramolecular Architectures and Nanomaterials
The distinct polarity and potential for non-covalent interactions imparted by the fluorine atoms make this compound an intriguing candidate for the construction of supramolecular assemblies and advanced nanomaterials.
Future research could explore:
Liquid Crystals: The rod-like shape of the molecule, combined with its polar nature, suggests potential applications in the design of novel liquid crystalline materials. The difluoroalkene unit could influence the mesophase behavior and electro-optical properties.
Self-Assembled Monolayers (SAMs): The ester functionality provides a handle for anchoring the molecule onto various surfaces, such as silicon wafers or gold nanoparticles. The fluorinated tail would then be exposed, creating surfaces with low surface energy, hydrophobicity, and potentially unique tribological properties.
Fluorinated Polymers: Incorporation of this monomer into polymers could lead to materials with enhanced thermal stability, chemical resistance, and specific optical properties. The development of controlled polymerization techniques will be crucial for achieving well-defined polymer architectures.
Advanced Fluorination Methodologies Utilizing this compound as a Substrate or Reagent
While this compound is already fluorinated, it can also serve as a platform for the development of new fluorination strategies. The reactivity of the difluoroalkene can be harnessed to introduce additional fluorine atoms or fluorinated groups.
Prospective research directions include:
Electrophilic Fluorination: Investigating the reaction of the double bond with electrophilic fluorinating agents could lead to the synthesis of vicinal trifluorinated compounds, which are of significant interest in medicinal chemistry.
Nucleophilic Fluorination: The development of methods for the nucleophilic addition of fluoride (B91410) to the double bond, potentially followed by elimination, could provide a route to other valuable fluorinated building blocks.
Development of High-Throughput Screening Methods for New Reactions and Applications
To accelerate the discovery of new transformations and applications for this compound, the development of high-throughput screening (HTS) methods will be essential. These techniques allow for the rapid evaluation of a large number of reaction conditions or the screening of compound libraries for biological activity.
Future efforts in this area may involve:
Parallel Synthesis: The use of automated synthesis platforms to generate libraries of derivatives of this compound by systematically varying reaction partners and catalysts.
Miniaturized Reaction Systems: Employing microfluidic devices or well-plate formats to perform a large number of reactions in parallel, using minimal amounts of reagents.
Rapid Analytical Techniques: The development of analytical methods, such as mass spectrometry or fluorescence-based assays, that are compatible with HTS formats to quickly assess the outcome of reactions.
Sustainable Synthesis and Biodegradation Studies for Environmental Impact Assessment
As with any chemical compound, the environmental footprint of this compound is a critical consideration. Future research will need to address both its synthesis and its ultimate fate in the environment.
Key research areas include:
Green Synthesis Routes: The development of more sustainable synthetic methods that minimize the use of hazardous reagents, reduce waste generation, and employ renewable feedstocks. This could involve exploring biocatalytic approaches or flow chemistry conditions.
Biodegradation Pathways: Investigating the susceptibility of this compound to microbial degradation is crucial for understanding its environmental persistence. Identifying the enzymatic pathways involved in its breakdown will be a key research goal.
Ecotoxicity Studies: Assessing the potential toxicity of the compound and its degradation products to various organisms will be necessary to perform a comprehensive environmental risk assessment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 7,7-difluorohept-6-enoate, and how can purity be validated?
- Methodology :
- Synthesis : Common methods include fluorination of heptenoate precursors using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products .
- Characterization : Use NMR (e.g., NMR for fluorine environments), IR (to confirm ester and alkene groups), and GC-MS for purity assessment. Compare spectral data with literature or computational predictions .
- Reproducibility : Document reaction parameters (stoichiometry, time, catalysts) and validate via triplicate trials with error margins ≤5% .
Q. How does this compound behave under varying thermal or photolytic conditions?
- Methodology :
- Stability Testing : Use differential scanning calorimetry (DSC) for thermal decomposition profiles. Conduct accelerated stability studies (40°C/75% RH) over 4–6 weeks, monitoring degradation via HPLC .
- Photolytic Analysis : Expose samples to UV-Vis light (λ = 254–365 nm) in controlled chambers. Track alkene isomerization or ester hydrolysis using NMR .
Q. What are common impurities in this compound, and how can they be mitigated?
- Methodology :
- Impurity Profiling : Identify byproducts (e.g., de-esterified acids, diastereomers) via LC-MS/MS. Use preparative chromatography to isolate and characterize impurities .
- Mitigation Strategies : Adjust reaction pH to suppress hydrolysis, employ inert atmospheres to prevent oxidation, or use scavengers (e.g., molecular sieves) for water-sensitive steps .
Advanced Research Questions
Q. What mechanistic insights explain the stereochemical outcomes of this compound in fluorination reactions?
- Methodology :
- Kinetic Studies : Monitor reaction intermediates via in situ FTIR or stopped-flow techniques. Compare activation energies for competing pathways (e.g., radical vs. ionic mechanisms) .
- Isotopic Labeling : Use -labeled esters or deuterated solvents to trace oxygen or proton transfer steps .
Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?
- Methodology :
- DFT Calculations : Optimize molecular geometries at the B3LYP/6-31G* level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Solvent Effects : Simulate solvent interactions using COSMO-RS to assess polarity’s impact on reaction rates .
Q. How should researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?
- Methodology :
- Error Analysis : Audit instrumentation (e.g., calibrate GC-MS detectors) and confirm catalyst loading accuracy. Perform control experiments to isolate variables (e.g., humidity, trace metals) .
- Meta-Analysis : Compare datasets using ANOVA or Tukey’s HSD test to identify statistically significant outliers. Replicate disputed results under standardized conditions .
Q. What challenges arise when scaling this compound synthesis from lab-to-pilot scale?
- Methodology :
- Process Optimization : Use flow chemistry to manage exothermic fluorination steps. Conduct hazard assessments (e.g., DSC for thermal runaway risks) .
- Yield Analysis : Track mass transfer limitations via dimensionless numbers (Reynolds, Damköhler) to correlate mixing efficiency with yield .
Q. How can this compound’s interactions with biological systems be studied without in vivo trials?
- Methodology :
- In Silico Screening : Dock the compound into enzyme active sites (e.g., CYP450) using AutoDock Vina. Validate with MD simulations to assess binding stability .
- In Vitro Models : Use hepatic microsomes or cell lines (e.g., HepG2) to study metabolic pathways. Quantify metabolites via LC-HRMS and compare with computational predictions .
Data Presentation & Analysis
- Tables : Include processed data (e.g., kinetic constants, statistical comparisons) in the main text. Raw datasets (e.g., NMR spectra) should be archived in appendices .
- Statistical Rigor : Report confidence intervals (95% CI) and p-values for comparative studies. Use Q-Q plots to confirm normality assumptions .
- Visualization : Highlight trends in reaction yields or degradation rates using boxplots or Arrhenius plots. Ensure axis labels adhere to SI units .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
